An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene
An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene is a substituted thiophene derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural complexity, featuring a thiophene core with iodo-methylbenzoyl and fluorophenyl substituents, makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of the potential biological significance of the broader class of thiophene-containing compounds. While this specific molecule is primarily recognized as a synthetic intermediate, its structural motifs are common in biologically active compounds.
Physicochemical Properties
The physicochemical properties of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene are crucial for its handling, characterization, and application in synthetic chemistry. The following table summarizes its key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂FIOS | [1] |
| Molecular Weight | 422.26 g/mol | [1] |
| CAS Number | 1071929-08-2 | [1] |
| Appearance | White to yellow solid | [1] |
| Purity (by HPLC) | 99.78% | [1] |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [1] |
Experimental Protocols
While specific experimental protocols for 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene are not extensively published in peer-reviewed literature, a likely synthetic route can be inferred from patent literature describing the synthesis of structurally related compounds, particularly through a Friedel-Crafts acylation reaction. Similarly, analytical methods can be adapted from standard procedures for substituted thiophenes.
Synthesis: Inferred Friedel-Crafts Acylation
The synthesis of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene likely proceeds via the Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene with 5-iodo-2-methylbenzoyl chloride in the presence of a Lewis acid catalyst.
Materials:
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2-(4-fluorophenyl)thiophene
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5-iodo-2-methylbenzoyl chloride
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Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
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Anhydrous dichloromethane (DCM) or another inert solvent
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Hydrochloric acid (HCl), dilute aqueous solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to anhydrous dichloromethane.
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Cool the suspension to 0°C in an ice bath.
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Slowly add a solution of 5-iodo-2-methylbenzoyl chloride (1 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
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Stir the mixture at 0°C for 15-30 minutes.
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Add a solution of 2-(4-fluorophenyl)thiophene (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and dilute hydrochloric acid.
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Separate the organic layer and extract the aqueous layer with dichloromethane (2-3 times).
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Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene.
Caption: Synthetic workflow for the target compound.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
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Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable.
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Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid) is a common starting point.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or determined by a UV scan).
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Injection Volume: 5-20 µL.
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Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR:
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Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
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Expected Signals: Aromatic protons on the thiophene and phenyl rings, and a singlet for the methyl group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
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¹³C NMR:
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Solvent: As for ¹H NMR.
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Expected Signals: Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon, the carbons of the aromatic rings, and the methyl carbon.
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Biological Significance of Thiophene Derivatives
While there is no specific publicly available data on the biological activity or signaling pathways of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene, the thiophene scaffold is a well-established pharmacophore in medicinal chemistry. Thiophene-containing compounds exhibit a wide range of biological activities. The bromo- and iodo-benzyl analogues of the title compound are known intermediates in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. This suggests that the benzoyl derivative may also serve as an intermediate for related therapeutic agents.
